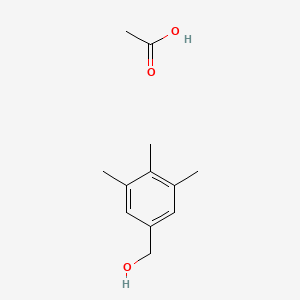
Acetic acid;(3,4,5-trimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3,4,5-trimethylphenyl)methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of acetic acid and (3,4,5-trimethylphenyl)methanol, combining the properties of both components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3,4,5-trimethylphenyl)methanol typically involves the esterification of acetic acid with (3,4,5-trimethylphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(3,4,5-trimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3,4,5-trimethylphenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(3,4,5-trimethylphenyl)methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and (3,4,5-trimethylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring may also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;phenylmethanol: Similar structure but lacks the methyl groups on the aromatic ring.
Acetic acid;2,4,6-trimethylphenylmethanol: Similar structure with different positions of the methyl groups.
Acetic acid;benzyl alcohol: Similar ester but with a simpler aromatic ring.
Uniqueness
Acetic acid;(3,4,5-trimethylphenyl)methanol is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions. This structural feature may impart distinct properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
39126-12-0 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
acetic acid;(3,4,5-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7-4-10(6-11)5-8(2)9(7)3;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
MMGFWTCEWDREKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


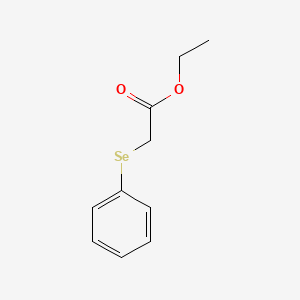
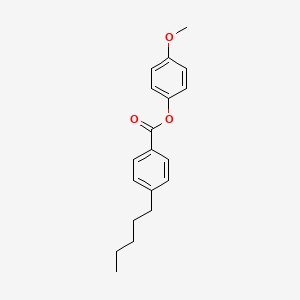
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
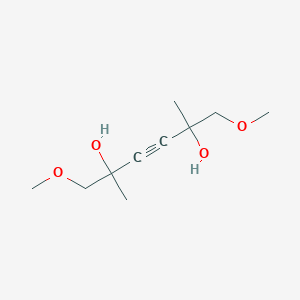
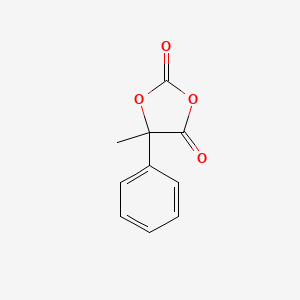
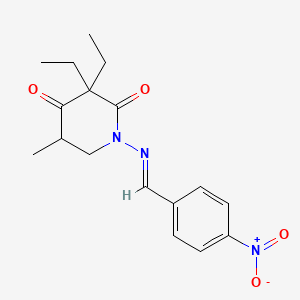
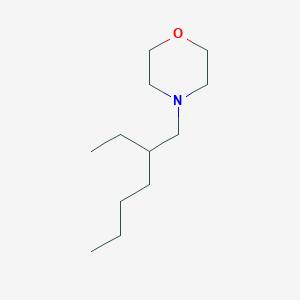
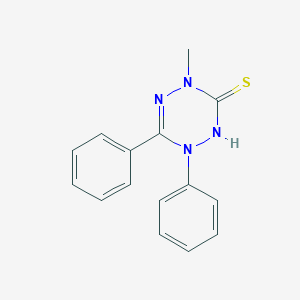
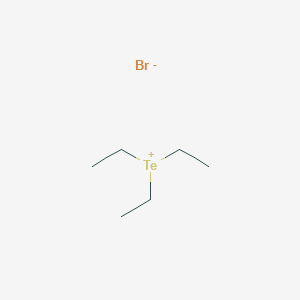
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
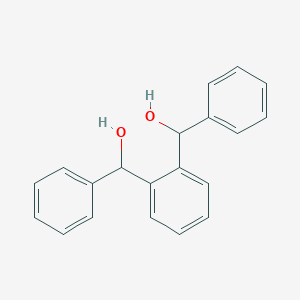
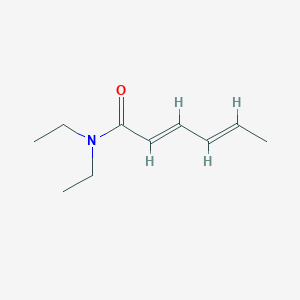
![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
